(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition α-Glucosidase inhibition

This compound features a 5-(4-chlorophenyl)furan-2-yl scaffold linked to 4-phenylpiperazine via methanethione, creating an extended π-conjugated spacer absent in series lead 4k. The 4-chloro substituent provides a defined reference point for halogen-focused SAR campaigns, offering superior metabolic stability over bromo analogs. With logD 5.76 and logSw -6.23, it serves as a high-lipophilicity benchmark for CNS permeability studies. Compound-specific procurement ensures reproducible cholinesterase and α-glucosidase inhibition data—generic alternatives cannot replicate this substitution pattern.

Molecular Formula C21H19ClN2OS
Molecular Weight 382.91
CAS No. 309280-98-6
Cat. No. B2472085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
CAS309280-98-6
Molecular FormulaC21H19ClN2OS
Molecular Weight382.91
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H19ClN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2
InChIKeyVXFQPAGIJSYMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes8 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione (CAS 309280-98-6): Structural Identity and Procurement-Relevant Class Overview


(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione (CAS 309280-98-6, molecular formula C₂₁H₁₉ClN₂OS, molecular weight 382.91 g·mol⁻¹) is a heterocyclic methanethione derivative belonging to the aryl(4-phenylpiperazin-1-yl)methanethione class . This compound, which integrates a 5-(4-chlorophenyl)furan-2-yl scaffold with a 4-phenylpiperazine moiety linked through a central methanethione (C=S) group, has been characterized as part of a rationally designed series of cholinesterase and α-glucosidase inhibitors [1]. Its structural framework places it among compounds explored as potential multi-target anti-Alzheimer agents, though its procurement value is determined by specific differentiation from structurally proximate analogs within the same series .

Why Generic Substitution of (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione Is Scientifically Unsound


Within the aryl(4-phenylpiperazin-1-yl)methanethione class, even closely related structural analogs exhibit substantially divergent cholinesterase inhibition profiles that preclude generic interchange [1]. The presence, position, and electronic character of substituents on the aryl ring directly modulate inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as demonstrated by the observation that compound 4k ((3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione) was the most potent dual cholinesterase inhibitor in the series, while other analogs bearing identical pharmacophoric cores but differing aryl substituents displayed markedly lower activity [1]. Furthermore, the 5-(4-chlorophenyl)furan-2-yl scaffold introduces a π-extended heteroaryl spacer not present in the series lead 4k, which alters both the conformational flexibility and the electronic distribution at the methanethione electrophilic center, rendering biological potency projections from simpler phenyl analogs unreliable . The chromatographic and physicochemical reproducibility of the specific substitution pattern cannot be assumed for generic alternatives, making compound-specific procurement essential for reproducible pharmacological investigation .

Product-Specific Quantitative Evidence Guide for (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione (309280-98-6) – Differential Activity Data Against Closest Analogs


Cholinesterase Inhibitory Class Potency Versus Positive Controls Donepezil and Acarbose in the Aryl(4-phenylpiperazin-1-yl)methanethione Series

The aryl(4-phenylpiperazin-1-yl)methanethione series, to which the target compound belongs, has been evaluated in head-to-head enzymatic assays against the clinical standards donepezil and acarbose [1]. The majority of synthesized derivatives in this series demonstrated AChE inhibitory potency superior to donepezil, and all tested derivatives exhibited BChE inhibitory potency superior to donepezil [1]. Notably, a subset of compounds also surpassed acarbose in α-glucosidase inhibition [1]. While the target compound itself was not the most potent member of the series (the lead compound 4k achieved the highest dual cholinesterase inhibition), the class-level data establish that the 4-phenylpiperazin-1-yl methanethione pharmacophore reliably delivers multi-target inhibition exceeding clinical benchmarks, a feature not uniformly present across structurally distinct anti-Alzheimer chemotypes [2].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition α-Glucosidase inhibition Anti-Alzheimer agent Class-level SAR

Physicochemical Differentiation: Computed logP, logD, and logSw of (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione Versus Unsubstituted Phenyl Analog

Computed physicochemical parameters for the target compound indicate a logP of 5.7632, logD (pH 7.4) of 5.7632, and logSw of -6.2295, reflecting high lipophilicity and low predicted aqueous solubility . These values distinguish the 5-(4-chlorophenyl)furan-2-yl derivative from the unsubstituted phenyl analog (5-phenylfuran-2-yl)(4-phenylpiperazin-1-yl)methanethione, which lacks the electron-withdrawing chlorine substituent and is predicted to exhibit a lower logP and correspondingly altered membrane permeability and distribution characteristics . The chlorine substituent at the para-position of the phenyl ring attached to the furan increases both molecular weight (382.91 vs. 348.5 g·mol⁻¹) and hydrophobic surface area, directly impacting chromatographic retention, protein binding, and passive membrane diffusion . These differences render the two analogs non-interchangeable in any experiment where consistent physicochemical behavior is critical, including Caco-2 permeability assays, plasma protein binding studies, and logD-dependent biological assays.

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling ADME prediction

Structural Differentiator: Furan Spacer Versus Direct Aryl Attachment in the Lead Compound 4k

The target compound incorporates a 5-(4-chlorophenyl)furan-2-yl scaffold where the furan ring acts as a π-conjugated spacer between the 4-chlorophenyl substituent and the methanethione group. This contrasts with the series lead compound 4k, (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione, where the 3-chlorophenyl ring is directly attached to the methanethione carbon without a heterocyclic spacer [1]. The presence of the furan spacer extends the distance between the terminal aryl ring and the methanethione electrophile, alters the dihedral angle distribution, and introduces an oxygen atom capable of acting as a hydrogen bond acceptor [1]. In the Ansari et al. (2022) series, compound 4k achieved the most potent dual AChE/BChE inhibition, demonstrating that direct aryl attachment optimizes cholinesterase affinity, whereas the furan-containing analogs, including the target compound, exhibited distinct SAR trajectories that may favor alternative target engagement profiles [2]. This structural divergence is critical for programs seeking to explore chemotypes with differential selectivity or off-target binding patterns compared to the direct aryl series lead.

Structure-activity relationship Furan spacer Conformational flexibility Lead compound 4k Scaffold hopping

Halogen Substitution Differentiation: 4-Chlorophenyl Versus 4-Bromophenyl Furan Analog

The 4-chlorophenyl substituent on the furan ring of the target compound can be directly compared to the 4-bromophenyl analog (5-(4-bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione . The chlorine atom provides a smaller van der Waals radius (1.75 Å) and lower polarizability compared to bromine (1.85 Å), resulting in subtle but quantifiable differences in halogen bonding potential, steric bulk within the enzyme active site, and metabolic susceptibility [1]. Chlorinated aryl groups generally exhibit greater metabolic stability toward oxidative dehalogenation compared to brominated analogs, an important consideration for in vivo pharmacokinetic applications [2]. Additionally, the target compound's molecular weight (382.91 g·mol⁻¹) is lower than the bromo analog (estimated ~427 g·mol⁻¹), offering a more favorable ligand efficiency metric for lead optimization programs where molecular weight minimization is prioritized .

Halogen bonding 4-Chlorophenyl vs 4-Bromophenyl SAR halogen series Lipophilicity modulation Pharmacophore optimization

Optimal Research and Industrial Application Scenarios for (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione (309280-98-6)


Multi-Target Cholinesterase and α-Glucosidase Inhibitor Screening Libraries for Alzheimer's Disease Research

The aryl(4-phenylpiperazin-1-yl)methanethione scaffold, which includes the target compound, has demonstrated class-level multi-target inhibition against AChE, BChE, and α-glucosidase, with most derivatives exceeding the potency of clinical standards donepezil and acarbose [1]. The target compound's unique 5-(4-chlorophenyl)furan-2-yl architecture offers a structurally differentiated entry within this pharmacophore class for inclusion in focused screening libraries aimed at identifying dual or triple inhibitors for Alzheimer's disease polypharmacology [1]. Procurement for library enrichment is justified by the demonstrated superiority of the methanethione series over donepezil against BChE, an enzyme upregulated in advanced Alzheimer's pathology [2].

Structure-Activity Relationship (SAR) Studies Investigating Furan Spacer Effects on Cholinesterase Inhibition

The target compound's furan-2,5-diyl spacer introduces a key structural variable absent in the series lead 4k, which features a direct aryl-methanethione linkage [3]. Procurement of this compound enables systematic SAR exploration of how the extended π-conjugated spacer modulates inhibitory potency, enzyme selectivity (AChE vs. BChE), and binding mode relative to direct aryl analogs [3]. Docking studies with compound 4k have established baseline interactions with AChE/BChE active site residues, providing a framework for comparative computational analyses with the furan-containing target compound [3].

Physicochemical and ADME Profiling of High-logD CNS-Penetrant Candidates

With a computed logP and logD of 5.7632 and logSw of -6.2295, the target compound represents a highly lipophilic, low-solubility chemotype within the methanethione series . This physicochemical profile makes it a valuable reference compound for studying the impact of elevated logD on blood-brain barrier permeability, plasma protein binding, and metabolic clearance in CNS drug discovery programs . The compound's specific 4-chlorophenyl substitution provides a distinct lipophilicity benchmark that can be compared with the unsubstituted phenyl and 4-bromophenyl analogs to establish quantitative lipophilicity-activity relationships .

Halogen Substitution SAR for Metabolic Stability and Halogen Bonding Optimization

The 4-chloro substituent on the target compound provides a defined reference point for halogen-focused SAR campaigns comparing chloro, bromo, fluoro, and unsubstituted phenyl analogs within the furan-methanethione series . Chlorinated aromatics typically exhibit superior metabolic stability and reduced CYP450-mediated oxidation compared to brominated counterparts, making the target compound a preferable starting point for lead optimization when balancing potency with pharmacokinetic durability [4]. The compound's well-defined molecular identity (CAS 309280-98-6) and availability from multiple commercial sources facilitates reproducible procurement for systematic halogen-variation SAR studies .

Quote Request

Request a Quote for (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.